1,3-ジブロモ-2-ブタノン

概要

説明

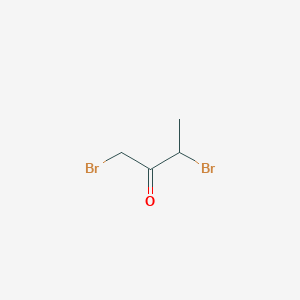

1,3-Dibromo-2-butanone is a chemical compound with the molecular formula C4H6Br2O . It has an average mass of 229.898 Da and a monoisotopic mass of 227.878525 Da .

Synthesis Analysis

A novel bromo-butanone synthesis method involves using 3-methyl propionlyacetae as a starting raw material. A key intermediate is obtained by chlorination and degreasing reactions, where the yield is greater than 70%. The bromo-butanone is obtained by bromination, with a total yield greater than 50% .Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-butanone consists of 4 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom . The systematic name of the compound is 1,3-Dibromo-2-butanone .Chemical Reactions Analysis

3-Bromo-2-butanone is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate by reaction with potassium o-isopropylxanthate, which on treatment with sulfuric acid gives 4,5-dimethyl-1,3-dithiol-2-one .Physical And Chemical Properties Analysis

1,3-Dibromo-2-butanone has a density of 1.9±0.1 g/cm3, a boiling point of 222.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.9±3.0 kJ/mol and a flash point of 93.1±6.9 °C .作用機序

Target of Action

1,3-Dibromo-2-butanone is a chemical compound that primarily targets enolates of 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of hydrofuran derivatives .

Mode of Action

The compound interacts with its targets through a process known as tandem nucleophilic reaction . In the presence of DBU in THF, 1,3-dibromo-2-butanone reacts with enolates of 1,3-dicarbonyl compounds to afford hydrofuran derivatives . This reaction is a key step in the synthesis of various bioactive natural products .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of hydrofuran derivatives . Hydrofuran moieties are important functional groups found in several bioactive natural products .

Result of Action

The primary result of 1,3-dibromo-2-butanone’s action is the formation of hydrofuran derivatives . These derivatives can function as versatile intermediates for further transformations, contributing to the synthesis of various bioactive natural products .

Action Environment

The action, efficacy, and stability of 1,3-dibromo-2-butanone can be influenced by various environmental factors. For instance, the reaction of 1,3-dibromo-2-butanone with 1,3-dicarbonyl compounds was carried out in THF using DBU as the base . The reaction conditions, such as temperature and solvent, can significantly impact the outcome of the reaction .

実験室実験の利点と制限

1,3-Dibromo-2-butanone has several advantages as a tool for studying the biological activity of proteins and enzymes. It is a selective reagent that can modify specific thiol groups in proteins, which allows for the study of specific biological pathways. 1,3-Dibromo-2-butanone is also relatively stable and easy to handle in the laboratory. However, 1,3-Dibromo-2-butanone has limitations in terms of its toxicity and potential side effects. It can induce oxidative stress and can have cytotoxic effects on cells, which can limit its use in certain experimental systems.

将来の方向性

There are several future directions for the use of 1,3-Dibromo-2-butanone in scientific research. One area of interest is the development of new 1,3-Dibromo-2-butanone derivatives that can selectively modify specific cysteine residues in proteins. Another area of interest is the use of 1,3-Dibromo-2-butanone as a tool for studying protein-protein interactions and signal transduction pathways. Additionally, the development of new experimental systems that can minimize the potential side effects of 1,3-Dibromo-2-butanone will be important for its continued use in scientific research.

Conclusion:

In conclusion, 1,3-Dibromo-2-butanone is a synthetic organic compound that has been widely used in scientific research as a tool to study the biological activity of proteins and enzymes. It can selectively modify the thiol groups of cysteine residues in proteins, which can lead to changes in their biological activity. 1,3-Dibromo-2-butanone has several advantages as a tool for studying specific biological pathways, but also has limitations in terms of its toxicity and potential side effects. The future directions for the use of 1,3-Dibromo-2-butanone in scientific research include the development of new derivatives and experimental systems that can minimize its potential side effects.

科学的研究の応用

分子間相互作用に関する研究

1,3-ジブロモ-2-ブタノンは、分子間相互作用を理解するための研究で使用されてきました。 例えば、1,3-ジブロモ-2,4,6-トリメチルベンゼンにおける分子間相互作用の計算に使用されました 。 これらの研究は、分子が互いにどのように相互作用するかを理解するのに役立ちます。これは、物理化学や材料科学などの分野において重要です .

臭素化反応

1,3-ジブロモ-2-ブタノンは、臭素化反応で使用されます。 例えば、水性酢酸緩衝液中で2-ブタノンの臭素化から得られた生成物は、モノ臭素化の立体化学を重水素交換の立体化学と比較するために研究されました 。 これは、臭素化反応の機構を理解するのに役立ちます .

N-(4,5-ジメチル-1H-イミダゾール-2-イル)アセトアミドの合成

1,3-ジブロモ-2-ブタノンは、酸性条件下でN-アセチルグアニジンと反応させることで、N-(4,5-ジメチル-1H-イミダゾール-2-イル)アセトアミドを合成するための反応物として使用できます 。 この化合物は、医薬品化学で潜在的な用途があります .

オキサゾール誘導体の合成

1,3-ジブロモ-2-ブタノンは、さまざまなアミドとの銀トリフラート触媒による環化反応によって、オキサゾール誘導体の合成にも使用できます 。 オキサゾール誘導体は、医薬品および農薬で潜在的な用途があります .

Safety and Hazards

Inhalation of vapors or dust of 1,3-Dibromo-2-butanone is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may also cause coughing, difficult breathing, and nausea . Brief exposure effects last only a few minutes, but exposure in an enclosed area may be very harmful .

特性

IUPAC Name |

1,3-dibromobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O/c1-3(6)4(7)2-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMIKRZPDSXBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497109 | |

| Record name | 1,3-Dibromobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

815-51-0 | |

| Record name | 1,3-Dibromobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

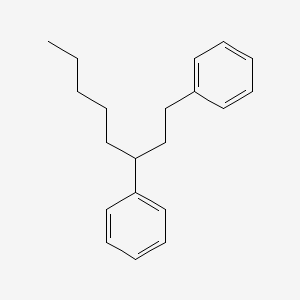

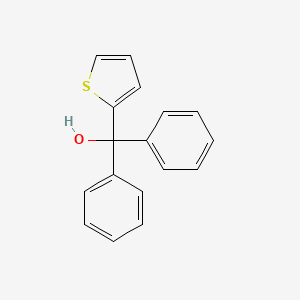

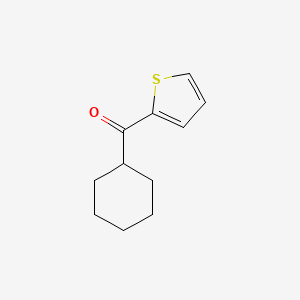

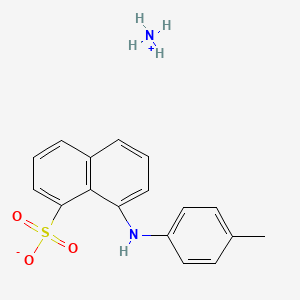

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione](/img/structure/B1660602.png)

![N-(2-Aminoethyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B1660603.png)

![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)

![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)